![molecular formula C18H19ClF3N3O B5432961 1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5432961.png)
1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine
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Description
The compound “1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted with a carbonyl group that is further connected to a pyrazole ring. The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also contains a trifluoromethyl group, which is a functional group in organofluorine chemistry with the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The piperidine ring provides a basic nature to the compound, while the pyrazole ring contributes to its aromaticity. The trifluoromethyl group is an electron-withdrawing group, which can affect the reactivity of the compound .Chemical Reactions Analysis
The compound, due to its complex structure, can be expected to undergo a variety of chemical reactions. The presence of the carbonyl group makes it susceptible to reactions typical for carbonyl compounds, such as nucleophilic addition. The pyrazole ring can undergo reactions typical for aromatic heterocycles .Future Directions
The compound “1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine” could be a subject of future research due to its complex structure and the presence of multiple functional groups. It could be interesting to explore its potential biological activities, as well as to develop efficient synthesis methods .
properties
IUPAC Name |
(4-chloro-1H-pyrazol-5-yl)-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3O/c19-15-10-23-24-16(15)17(26)25-9-3-4-12(11-25)7-8-13-5-1-2-6-14(13)18(20,21)22/h1-2,5-6,10,12H,3-4,7-9,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJUXVHSWHTAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=NN2)Cl)CCC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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